

Technical Support Center: Titanium Nitride (TiN) Thin Films

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Compound of Interest

Compound Name: *Tetrakis(dimethylamino)titanium*

Cat. No.: B1230069

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Titanium Nitride (TiN) films, specifically addressing the challenge of carbon contamination when using **tetrakis(dimethylamino)titanium** (TDMAT) as a precursor.

Troubleshooting Guide: Reducing Carbon Contamination in TiN Films

This guide is designed to help users identify and resolve common issues related to carbon impurities in their TiN films during experiments.

Issue ID	Problem	Potential Causes	Recommended Actions
C-01	High Carbon Content in Thermally Deposited TiN Films	<ul style="list-style-type: none">- TDMAT precursor self-decomposition at elevated temperatures.[1]- Incomplete reaction between TDMAT and the nitrogen source.- Insufficient purging of precursor molecules and byproducts.[1]	<ul style="list-style-type: none">- Optimize Deposition Temperature: Lower the deposition temperature to minimize TDMAT self-decomposition. Note that excessively low temperatures can lead to lower film density.[1] - Increase Purge Time and Flow Rate: Longer and higher flow rate purges more effectively remove physisorbed precursors and byproducts, thus reducing carbon incorporation.[1]- Minimize Precursor Pulse Length: Shorter TDMAT pulse lengths can reduce the amount of carbon in the film.[2][3]
C-02	Film Resistivity is Too High	<ul style="list-style-type: none">- High carbon and oxygen impurity levels are a primary cause of increased resistivity.[4][5] - Amorphous film structure.[1]	<ul style="list-style-type: none">- Employ Plasma-Enhanced Deposition (PEALD): PEALD significantly reduces carbon and oxygen contamination, leading to lower resistivity films compared to thermal ALD.[4]

			Increase Plasma Power and Time: Higher plasma power and longer plasma exposure times can further decrease film resistivity.[5] - Post-Deposition Annealing: Annealing can improve crystallinity and reduce resistivity, although it may not significantly alter stoichiometry.[6][7]
C-03	Poor Film Quality and Contamination	<ul style="list-style-type: none">- Particulate contamination from the deposition process.[8]- Inadequate substrate surface preparation.[8]	<ul style="list-style-type: none">- Substrate Pre-cleaning: Thoroughly clean the substrate surface before deposition to remove contaminants that can inhibit film growth and adhesion.[8]- Optimize Deposition Parameters: Ensure stable and optimized deposition conditions to minimize particle generation.
C-04	Inconsistent Film Properties Across Wafers	<ul style="list-style-type: none">- Non-uniform precursor or reactant gas distribution.- Temperature gradients across the substrate holder.	<ul style="list-style-type: none">- Verify Uniform Gas Flow: Ensure the showerhead or gas inlet design provides uniform gas distribution.- Check Temperature Uniformity: Calibrate and verify the

temperature uniformity
across the substrate
heater.

Frequently Asked Questions (FAQs)

1. What is the primary source of carbon contamination when using TDMAT?

The primary source of carbon contamination is the TDMAT precursor itself. The dimethylamido ligands, $-\text{N}(\text{CH}_3)_2$, in the TDMAT molecule are carbon-containing. Incomplete reaction with the nitrogen source or self-decomposition of the precursor at higher temperatures can lead to the incorporation of carbon into the growing TiN film.[\[1\]](#)

2. How does deposition temperature affect carbon content?

The effect of deposition temperature on carbon content can be complex. In thermal ALD, increasing the deposition temperature can lead to increased carbon content due to the self-decomposition of the TDMAT precursor.[\[1\]](#) However, in some plasma-enhanced processes, higher temperatures can aid in the removal of organic ligands, potentially reducing carbon content up to a certain point.[\[9\]](#)

3. What are the advantages of using Plasma-Enhanced ALD (PEALD) over thermal ALD for TiN deposition with TDMAT?

PEALD offers several advantages for reducing carbon contamination:

- Lower Carbon and Oxygen Content: The reactive species in the plasma (e.g., NH_3 plasma) are more effective at removing the dimethylamino ligands from the TDMAT precursor, resulting in significantly lower carbon and oxygen impurities in the film.[\[4\]](#)[\[10\]](#)
- Lower Resistivity: Due to the higher purity, TiN films deposited by PEALD exhibit much lower electrical resistivity compared to those from thermal ALD.[\[4\]](#)
- Lower Deposition Temperatures: PEALD can be performed at lower temperatures while still achieving high-quality films, which is beneficial for temperature-sensitive substrates.[\[11\]](#)

4. Can post-deposition treatments help in reducing carbon content?

Yes, post-deposition treatments can be effective:

- **Plasma Treatment:** A post-deposition treatment with H₂/N₂ or H₂ plasma can reduce both surface oxygen and carbon contamination throughout the TiN film.[11]
- **Annealing:** While annealing primarily improves the crystallinity and can lower the resistivity of the film, it may not significantly change the bulk carbon concentration.[6][7] However, annealing in a controlled atmosphere can help in reducing certain types of surface contaminants.[12]

5. Are there alternative precursors to TDMAT that result in lower carbon contamination?

Yes, other metal-organic precursors with higher thermal stability have been developed to reduce carbon incorporation. Precursors like tetrakis(ethylmethylamido)titanium (TEMATi) and tetrakis(diethylamino)titanium (TDEAT) are more thermally stable than TDMAT, allowing for deposition at higher temperatures without significant decomposition, which can lead to films with lower carbon content.[2][3][13]

Quantitative Data Summary

The following tables summarize the impact of various process parameters on the carbon content and resistivity of TiN films deposited using TDMAT.

Table 1: Effect of Deposition Method and Plasma Parameters on Film Properties

Deposition Method	Nitrogen Source	Temperature (°C)	Plasma Power (W)	Plasma Time (s)	Carbon Content (at.%)	Resistivity (μΩ·cm)	Reference
Thermal ALD	NH ₃	200	-	-	9	53,000	[4]
PEALD	NH ₃ plasma	200	300	5	< 6	180	[4]
Remote PEALD	NH ₃ plasma	Not Specified	Not Specified	5 -> 10	Sharply Reduced	Not Specified	[10]
MOCVD	N-ion beam	Not Specified	Not Specified	Not Specified	15	320	[14]
MOCVD (Thermal)	Not Specified	Not Specified	-	-	36	6,000	[14]

Table 2: Influence of Deposition Temperature and Precursor Choice on Film Resistivity

Precursor	Nitrogen Source	Deposition Temperature (°C)	Resistivity (μΩ·cm)	Reference
TDMAT	N ₂ H ₄	350	400	[3]
TDEAT	N ₂ H ₄	400	300	[3]
TEMATi	N ₂ H ₄	425	220	[3]

Experimental Protocols

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of TiN

This protocol describes a general procedure for depositing TiN films using PEALD with TDMAT and an ammonia (NH₃) plasma.

- Substrate Preparation:

- Clean the substrate using a standard procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.
- Load the substrate into the ALD reaction chamber.
- Deposition Cycle:
 - Step 1: TDMAT Pulse: Introduce TDMAT vapor into the chamber for a specified time (e.g., 0.1 - 2 seconds) to allow for self-limiting chemisorption on the substrate surface.
 - Step 2: Purge: Purge the chamber with an inert gas (e.g., Ar) for a sufficient duration (e.g., 5 - 10 seconds) to remove any unreacted TDMAT and gaseous byproducts.
 - Step 3: NH₃ Plasma Exposure: Introduce NH₃ gas and ignite a plasma for a set time (e.g., 5 - 20 seconds) and power (e.g., 100 - 500 W). The reactive nitrogen species from the plasma react with the adsorbed TDMAT layer to form TiN.
 - Step 4: Purge: Purge the chamber again with an inert gas to remove reaction byproducts before the next cycle.
- Repeat Cycles: Repeat the deposition cycle until the desired film thickness is achieved. The growth rate is typically in the range of 0.08 Å/cycle.[4]

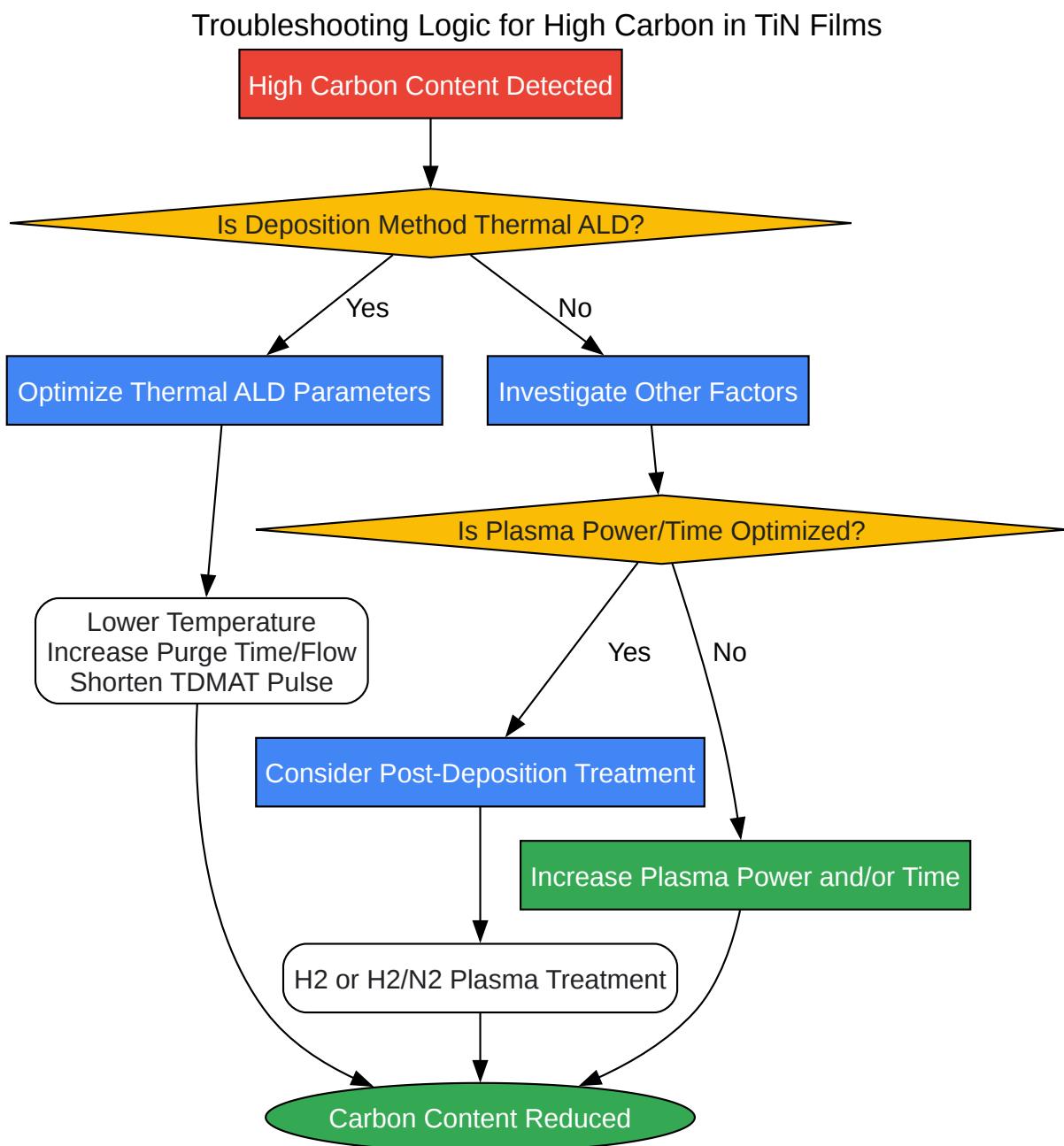
Protocol 2: Post-Deposition Plasma Treatment

This protocol outlines a general method for treating a deposited TiN film with a hydrogen-based plasma to reduce impurities.

- Film Deposition: Deposit the TiN film using a suitable method (e.g., ALD or PEALD).
- Maintain Vacuum: Without breaking the vacuum, prepare the chamber for the plasma treatment.
- Plasma Treatment:
 - Introduce a mixture of hydrogen (H₂) and a carrier gas (e.g., Ar or N₂) into the chamber.

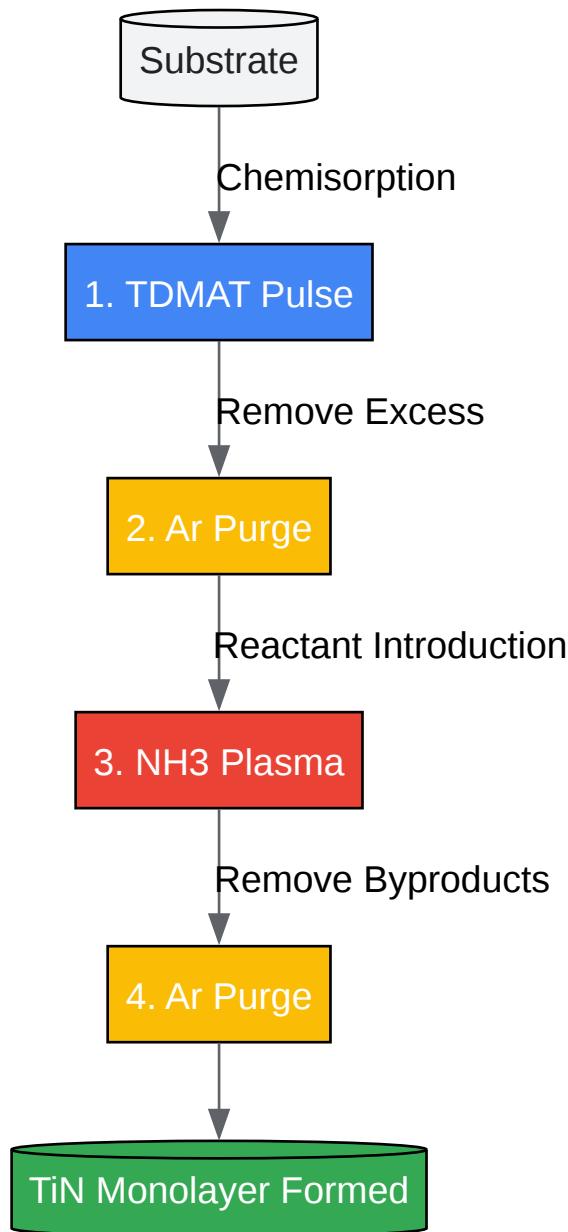
- Ignite a plasma at a specified power (e.g., 300 W) for a designated duration. This can be a continuous or pulsed plasma exposure.
- A reported example involves a 5-second exposure repeated for a total of 50 minutes.[11]
- Cool Down: After the treatment, turn off the plasma and allow the substrate to cool down under vacuum or in an inert atmosphere.

Visualizations

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Caption: Troubleshooting workflow for addressing high carbon content in TiN films.

PEALD Cycle for Low-Carbon TiN

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Caption: A typical Plasma-Enhanced Atomic Layer Deposition (PEALD) cycle for TiN.

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